Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate
Description
Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted at positions 4 and 5 with a 4-bromophenyl and 4-pyridyl group, respectively. The triazole ring is linked via a thioether bond to an acetylated amino acetate ethyl ester moiety. This structure combines aromatic, heterocyclic, and ester functionalities, which are common in pharmacologically active molecules.
Properties
Molecular Formula |
C19H18BrN5O3S |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C19H18BrN5O3S/c1-2-28-17(27)11-22-16(26)12-29-19-24-23-18(13-7-9-21-10-8-13)25(19)15-5-3-14(20)4-6-15/h3-10H,2,11-12H2,1H3,(H,22,26) |
InChI Key |
PDPYYHUZSQFXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a pyridyl group through a coupling reaction. The triazole ring can be formed via a cyclization reaction involving a thioamide precursor. Finally, the ethyl ester group is introduced through esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Thioether Linkage Formation
The thioether bridge (-S-) at position 3 of the triazole is introduced via S-alkylation :
-
Reaction of 4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazole-3-thiol (Intermediate A ) with ethyl 2-bromoacetylaminoacetate in DMF/Cs₂CO₃ at 25°C for 24 hr .
Optimized Parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base | Cesium carbonate (1.5 eq) | Maximizes S-alkylation efficiency |
| Solvent | DMF | Enhances nucleophilicity of thiolate |
| Temperature | 25°C | Prevents ester hydrolysis |
This step proceeds with ~61% yield under inert conditions .
Esterification and Functionalization
The ethyl ester and aminoacetate groups are incorporated via:
-
Esterification : Coupling of the acetylated intermediate with ethyl glycinate using DCC/DMAP in dry THF .
-
Reductive amination : If required, NaBH₄-mediated reduction of ketone intermediates ensures retention of stereochemistry .
Spectroscopic Validation :
Biological Derivatization
The compound’s reactivity enables further modifications:
-
Nucleophilic substitution : Bromophenyl group participates in Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) .
-
Ester hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative for salt formation .
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Cross-coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl analogs for drug discovery |
| Hydrolysis | NaOH (1M), ethanol, 60°C | Water-soluble derivatives |
Stability and Degradation
-
Thermal stability : Decomposition observed >200°C (DSC analysis) .
-
Photodegradation : UV exposure (254 nm) in solution leads to cleavage of the thioether bond (t₁/₂ = 48 hr) .
Comparative Analysis of Synthetic Routes
A comparison of methodologies highlights trade-offs:
Scientific Research Applications
Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to coordinate with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its 4-bromophenyl and 4-pyridyl substituents on the triazole core, coupled with an ethyl ester-acetylamino side chain. Below is a detailed comparison with analogous compounds:
Compounds with Identical Triazole Substituents but Varied Side Chains
2-{[4-(4-Bromophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 477330-74-8) Triazole Substituents: 4-(4-bromophenyl), 5-(4-pyridyl) (identical to the target compound). Side Chain: The thioether connects to an acetamide group substituted with a 3-trifluoromethylphenyl moiety.
Methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS 477329-64-9) Triazole Substituents: 4-(4-bromophenyl), 5-(3-pyridyl) (pyridyl position differs).
Compounds with Similar Triazole Cores but Different Substituents
Thiometrizole (Morpholinium 2-(5-(4-pyridyl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-ylthio)acetate)
- Triazole Substituents : 4-(2-methoxyphenyl), 5-(4-pyridyl).
- Side Chain : A morpholinium salt replaces the ethyl ester, introducing cationic character and possible ion-channel interactions.
- Application : Studied for cerebral circulation modulation, highlighting the pharmacological versatility of triazole derivatives .
Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate (CAS 6315-37-3) Triazole Substituents: 3-(m-tolyl) instead of 4-pyridyl.
Compounds with Similar Ester Functionality
Ethyl 2-[5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]acetate (Synonyms in ) Triazole Substituents: Lacks the 4-bromophenyl group. Side Chain: Direct ethyl ester linkage to the triazole thioether, omitting the acetylamino spacer. This simplification may affect molecular flexibility and target binding .
Structural and Functional Comparison Table
Research Findings and Implications
Synthetic Methods : The target compound’s synthesis likely follows established triazole-thiol alkylation protocols (e.g., reacting triazole thiols with ethyl bromoacetate under basic conditions), as seen in and .
Structure-Activity Relationships (SAR): The 4-bromophenyl group may enhance membrane permeability due to its lipophilic nature. The 4-pyridyl group could facilitate hydrogen bonding or metal coordination in target binding. Ethyl ester-acetylamino groups balance solubility and metabolic stability .
Biological Activity
Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its implications in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2-(4-bromophenyl)-4-thiazolamine and 2-mercapto-3-(2-methylphenyl)-2-propenoic acid.
- Reaction Conditions : The reaction is carried out in dichloromethane under catalytic conditions using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate.
- Crystallization : The product is obtained through filtration and drying, followed by crystallization from ethanol, yielding colorless block-shaped crystals .
Structural Characteristics
The compound features a complex structure characterized by the presence of a triazole ring, bromophenyl group, and pyridine moiety. The dihedral angle between the bromine-substituted benzene ring and the thiazole contributes to its unique properties .
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
- The presence of the bromine atom in the phenyl ring enhances the antimicrobial activity against various pathogens .
Antimicrobial Activity
This compound has shown promising results against both bacterial and fungal strains:
- It exhibited varying degrees of activity compared to standard antibiotics like ciprofloxacin and ketoconazole, with specific minimum inhibitory concentrations (MIC) reported for different pathogens .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor:
- It has been noted for its ability to inhibit acetylcholinesterase (AChE), which is relevant for treating neurological disorders such as Alzheimer’s disease .
Case Studies
A series of studies evaluated similar triazole derivatives for their biological activities:
- Anticancer Screening : A derivative was screened against multiple cancer cell lines, revealing potent activity that warrants further investigation into its mechanism of action.
- Antimicrobial Efficacy : In vitro assays confirmed that certain derivatives possess strong antibacterial properties against resistant strains, highlighting their therapeutic potential in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
